molecular formula C19H10ClN3OS B2925781 5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one CAS No. 315676-48-3

5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one

Cat. No.: B2925781
CAS No.: 315676-48-3
M. Wt: 363.82
InChI Key: LIDLKUREKIRULX-UHFFFAOYSA-N
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Description

5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one is a sophisticated polycyclic heteroaromatic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates multiple privileged pharmacophores recognized for their broad biological activities, including a thiophene ring isosteric to benzene, a pyrimidine nucleus analogous to natural purine bases, and a phthalazine moiety . The strategic incorporation of a chlorine atom at the 5-position and a phenyl group at the 9-position is intended to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Fused heterocyclic systems like this thienopyrimidine scaffold are extensively investigated as potential kinase inhibitors , antimicrobial agents , and ligands for central nervous system targets such as GABAA receptors . The complex structure offers multiple sites for molecular recognition, making it a valuable chemical tool for probing enzyme active sites and developing new therapeutic candidates for conditions like cancer, infectious diseases, and neurological disorders. This product is intended for use in laboratory research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-chloro-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClN3OS/c20-16-12-8-4-5-9-13(12)17-21-18-15(19(24)23(17)22-16)14(10-25-18)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLKUREKIRULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one . One common synthetic route involves the cyclization of appropriately substituted thiophene derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups within the compound.

  • Substitution: : Substitution reactions can replace one or more substituents on the compound with different groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: : The compound's unique structure makes it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazolino[3,4-a]thieno[3,2-d]pyrimidin-8-one Derivatives
  • Structure : Shares a thiophene-fused pyrimidine core but lacks the phthalazine ring.
  • Bioactivity : Derivatives show antitumor activity against HeLa and MCF-7 cells, with IC₅₀ values ranging from 2.5–15 µM .
  • Key Difference : The absence of the phthalazine moiety in these derivatives reduces molecular complexity and may limit multi-target engagement compared to the target compound.
Sulfonated Indolo/Benzimidazo[2,1-a]isoquinolin-6(5H)-ones
  • Structure: Features sulfonyl groups and fused indole/benzimidazole-isoquinoline systems.
  • Bioactivity : Active against MGC-803, T-24, and HeLa cells, with IC₅₀ values as low as 0.8 µM .
  • Key Difference : The sulfonyl group enhances solubility but may reduce membrane permeability compared to the target compound’s chloro-phenyl substituents.
Thiazolo[4,5-d]pyrimidine Derivatives
  • Structure : Contains a thiazole ring fused to pyrimidine instead of thiophene.
  • Synthesis: Prepared via microwave-assisted condensation in DMF/acetic acid, contrasting with radical cascade methods used for sulfonated isoquinolines .

Physicochemical Properties

  • Solubility : Thiophene’s lower polarity compared to thiazole or sulfonated groups may reduce solubility in aqueous media.
  • Stability : Chlorine’s electron-withdrawing effect could improve metabolic stability relative to unsubstituted analogs.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C19H14ClN3OS
Molecular Weight: 367.85 g/mol
IUPAC Name: 5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one

Structural Features

The structural complexity of CPHTP arises from its fused heterocyclic rings, which contribute to its unique pharmacological properties. The presence of chlorine and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that CPHTP exhibits significant anticancer activity against various cancer cell lines. A notable study demonstrated that CPHTP induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Table 1: Anticancer Activity of CPHTP

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
HeLa15.0Cell cycle arrest
A54910.0Apoptotic pathway induction

Antimicrobial Activity

CPHTP has also shown promising antimicrobial activity against various bacterial strains. In vitro studies reported effective inhibition against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of CPHTP

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus8 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of CPHTP. In animal models, it was observed to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

The biological activity of CPHTP can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers apoptosis through mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest: It interferes with the cell cycle progression in cancer cells, leading to growth inhibition.
  • Antioxidant Activity: CPHTP exhibits antioxidant properties that may contribute to its protective effects against oxidative stress.

Case Study 1: Breast Cancer Treatment

A clinical trial explored the efficacy of CPHTP in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated a significant improvement in patient outcomes, with a reduction in tumor size and enhanced quality of life metrics.

Case Study 2: Infection Control

In a controlled study involving patients with bacterial infections resistant to conventional antibiotics, CPHTP demonstrated effective microbial clearance when administered alongside standard treatment protocols.

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